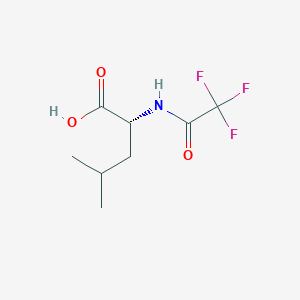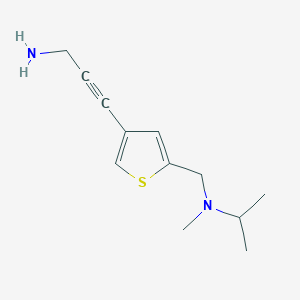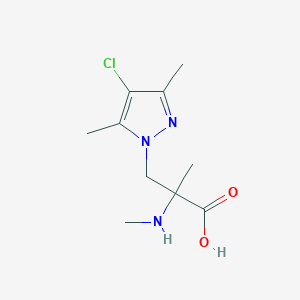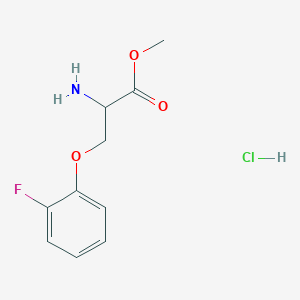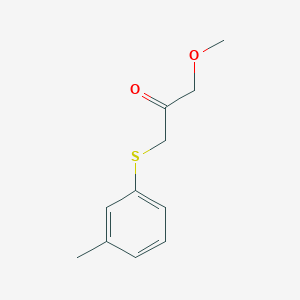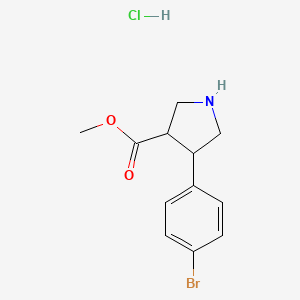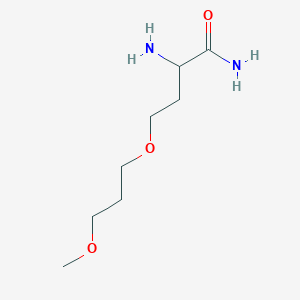
2-Amino-4-(3-methoxypropoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(3-methoxypropoxy)butanamide is a chemical compound with the molecular formula C8H18N2O3 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of an amino group, a butanamide backbone, and a methoxypropoxy side chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-methoxypropoxy)butanamide typically involves multiple steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for this compound involve bulk manufacturing and custom synthesis. Companies like ChemScene and AK Scientific provide bulk manufacturing, sourcing, and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-methoxypropoxy)butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride gas, methanol, sodium hydroxide, and various protecting agents . The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidation states of the compound, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
2-Amino-4-(3-methoxypropoxy)butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-methoxypropoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-4-(3-methoxypropoxy)butanamide include:
- 2-Amino-4-(3-methoxypropoxy)butanoic acid
- 2-Amino-4-(3-methoxypropoxy)butanol
- 2-Amino-4-(3-methoxypropoxy)butylamine
Uniqueness
What sets this compound apart from these similar compounds is its specific functional groups and structural configuration. The presence of the butanamide backbone and the methoxypropoxy side chain gives it unique chemical properties and reactivity, making it valuable for specific scientific research applications .
Properties
Molecular Formula |
C8H18N2O3 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-amino-4-(3-methoxypropoxy)butanamide |
InChI |
InChI=1S/C8H18N2O3/c1-12-4-2-5-13-6-3-7(9)8(10)11/h7H,2-6,9H2,1H3,(H2,10,11) |
InChI Key |
RUNAUDVMBMLFHS-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOCCC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


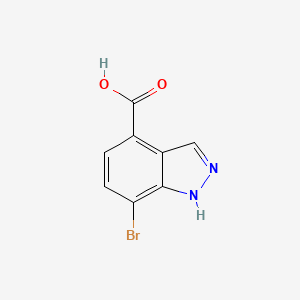
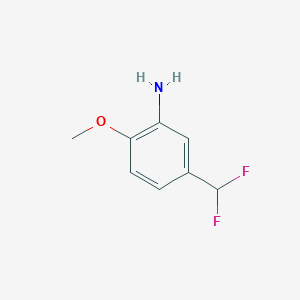

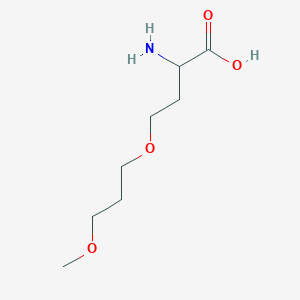
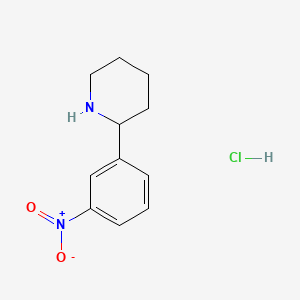
![6-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B13638214.png)
![3,7-Dichlorobenzo[d]isothiazole](/img/structure/B13638218.png)
